molecular formula C15H26O B13751280 dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran CAS No. 50526-53-9

dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran

Cat. No.: B13751280
CAS No.: 50526-53-9
M. Wt: 222.37 g/mol
InChI Key: KDPFJSKAMCNRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran (CAS 50526-53-9) is a fully saturated bicyclic compound comprising a fused naphthalene and pyran system. The molecule features two methyl groups at the 1-position and twelve hydrogen atoms saturating the bicyclic framework. Its structural complexity and stereochemical features distinguish it from simpler pyran derivatives, as seen in its decahydro and hexahydro analogs (e.g., 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran, CAS 5153-92-4) .

Properties

CAS No.

50526-53-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1,1-dimethyl-3,4,4a,5,6,6a,7,8,9,10,10a,10b-dodecahydrobenzo[h]isochromene

InChI

InChI=1S/C15H26O/c1-15(2)14-12(9-10-16-15)8-7-11-5-3-4-6-13(11)14/h11-14H,3-10H2,1-2H3

InChI Key

KDPFJSKAMCNRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(CCC3C2CCCC3)CCO1)C

Origin of Product

United States

Preparation Methods

Synthesis via Selective Oxidative Transformations of Related Neoclerodane Diterpenes

One approach to preparing derivatives related to this compound involves oxidative cleavage and functionalization of neoclerodane diterpenes such as salvinorin A. In a reported method, salvinorin A was reacted with sodium periodate (NaIO4) and catalytic ruthenium trichloride hydrate (RuCl3·3H2O) in a solvent mixture of carbon tetrachloride, acetonitrile, and water, yielding an acid derivative in 74% yield. This transformation selectively removes the furan ring, which is a key step in modifying the core structure toward the pyran-containing target.

Further bromination reactions in dimethylformamide (DMF) at low temperatures (0 °C) yielded dihydrofuran isomers, which were separated by flash chromatography. These isomers demonstrated dynamic epimerization behavior, indicating the sensitivity of the ring system to reaction conditions and the importance of careful purification.

Inverse Electron Demand Hetero-Diels-Alder (IED HDA) Reactions

A highly effective and regio- and stereoselective method for constructing the 3,4-dihydro-2H-pyran ring fused to complex polycyclic frameworks is the inverse electron demand hetero-Diels-Alder reaction. This approach has been successfully applied to ent-kaurane diterpenoids, which share structural features with this compound.

In this method, electron-poor enones (dienophiles) react with electron-rich alkenes (dienes) under mild conditions catalyzed by lanthanide Lewis acids. The reaction proceeds with high regio- and stereoselectivity, enabling the formation of fused dihydropyran rings in a protecting group-free manner. This strategy allows for the direct modification of complex natural product scaffolds to yield novel pyran-fused diterpenoids with potential biological activity.

The following table summarizes key experimental conditions and outcomes from these IED HDA reactions:

Parameter Condition/Result
Catalyst Lanthanide Lewis acid
Temperature Mild, typically room temperature
Solvent Varied, optimized for solubility
Regioselectivity High
Stereoselectivity High
Yield Generally good to excellent
Product Type 3,4-Dihydro-2H-pyran fused diterpenoids

This method is notable for its efficiency and the ability to generate structural diversity by varying the alkene dienophiles and enone substrates.

Catalytic Synthesis Using Metal-Organic Framework (MOF) Catalysts

Another innovative preparation method involves the use of tantalum-based metal-organic frameworks (Ta-MOFs) as catalysts for synthesizing 1,4-dihydropyran derivatives, which are structurally related to the target compound. The Ta-MOF catalyst was synthesized under mild ultrasound irradiation conditions and characterized by SEM, FTIR, XRD, XPS, TG, and BET techniques, confirming its high surface area, thermal stability, and homogenous morphology.

In the synthesis, aromatic aldehydes, malononitrile, and ethyl acetoacetate were combined with the Ta-MOF catalyst in ethanol at room temperature. The reaction proceeded efficiently, producing dihydropyran derivatives with high yields and selectivity. The catalyst demonstrated excellent recyclability and reduced reaction times, making it a practical method for preparing pyran-containing compounds.

The optimization data from the catalytic reactions are summarized below:

Parameter Optimal Condition
Solvent Ethanol/water mixture (1:1)
Catalyst amount 4 mg
Temperature Room temperature
Reaction time Short (minutes to hours)
Catalyst recyclability High (multiple cycles without loss)
Yield High (typically >85%)

This catalytic system provides a green and efficient alternative to traditional synthetic routes for pyran ring construction.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Key Outcomes
Oxidative cleavage of neoclerodane diterpenes Selective functionalization; access to acid derivatives Requires careful control of reaction conditions High yield (74%); selective ring modifications
Inverse Electron Demand Hetero-Diels-Alder High regio- and stereoselectivity; mild conditions Requires lanthanide catalysts; substrate specificity Efficient pyran ring fusion; structural diversity
Ta-MOF catalyzed multicomponent synthesis Green chemistry; high catalyst recyclability; mild conditions Limited to certain substrate scopes High yields; short reaction times; scalable

Detailed Research Outcomes and Notes

  • The oxidative approach using NaIO4 and RuCl3·3H2O effectively removes the furan ring from salvinorin A analogues, enabling further derivatization toward pyran-containing frameworks.

  • The IED HDA reaction catalyzed by lanthanide Lewis acids represents a breakthrough in constructing fused dihydropyran rings on complex diterpenoid scaffolds, maintaining key pharmacophores intact and allowing for regio- and stereocontrol.

  • Ta-MOF catalysis offers an environmentally friendly and efficient route to 1,4-dihydropyran derivatives, with excellent catalyst stability and reusability, beneficial for large-scale synthesis.

  • These methods collectively expand the toolbox for synthesizing this compound and its analogues, facilitating further exploration of their biological activities and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Key Observations :

  • Saturation : The dodecahydro derivative is fully saturated, enhancing its stability but reducing reactivity compared to unsaturated analogs like 8,9-dimethoxy-2-nitro-naphtho[2,1-b]pyran .
  • Substituent Effects : Methyl groups at the 1-position (as in the target compound) reduce steric hindrance compared to hexamethyl or pentamethyl analogs (e.g., 94713-17-4), which may influence solubility and biological activity .

This compound

Limited synthetic details are available, but regulatory documents suggest industrial-scale synthesis involving hydrogenation of aromatic precursors and alkylation steps .

Q & A

Q. What are the optimal synthetic routes for dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran, and how do reaction conditions influence stereochemical outcomes?

Synthetic strategies often involve cyclization of substituted naphthols with propargyl alcohols under thermal conditions. For example, heating 4-methoxy-1-naphthol with 1,1-diarylprop-2-yn-1-ol yields pyran derivatives alongside merocyanine isomers . Reaction temperature and solvent polarity critically affect stereochemistry, as prolonged heating or acidic conditions favor (E)-isomer formation over (Z)-isomers . Electrochemical multicomponent synthesis (e.g., arylaldehydes with barbituric acid derivatives) offers a greener alternative, achieving 73–82% yields without chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR resolves stereoisomers by analyzing coupling constants (e.g., cyclohexyl protons in cis/trans configurations) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₉H₁₇N₃O₂ for azido derivatives) .
  • UV-Vis : Monitors photochromic behavior, such as ring-opening/closure in pyran-merocyanine systems .

Q. How does regulatory status impact research on this compound?

this compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations for manufacturing/import. Researchers must collaborate with Environment and Climate Change Canada and Health Canada to assess environmental/human health risks .

Advanced Research Questions

Q. How can contradictions in spectral data for pyran derivatives be resolved during structural elucidation?

Contradictions often arise from dynamic stereoisomerism or solvent-dependent conformational changes. For example:

  • Variable-Temperature NMR : Differentiates between slow-exchanging isomers (e.g., cyclohexyl substituents in azido derivatives) .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as seen in spirocyclic barbiturates .
  • Computational Modeling : DFT calculations predict thermodynamic stability of isomers, aligning with experimental IR/Raman data .

Q. What methodological approaches enable the design of electrocatalytic syntheses for pyran-containing spirocycles?

Electrocatalytic multicomponent reactions (e.g., arylaldehydes + barbituric acid + pyran-2-one) require:

  • Electrode Selection : Platinum or carbon electrodes optimize electron transfer efficiency .
  • Electrolyte Optimization : Alkali metal halides (e.g., LiCl) enhance conductivity and stabilize intermediates .
  • pH Control : Alkaline conditions favor nucleophilic addition steps, enabling selective spirocyclization .

Q. How do substituents influence the biological activity of naphtho-pyran derivatives, and what in silico tools validate these effects?

Substituents like azido or methyl groups modulate bioactivity by altering lipophilicity and binding affinity. For example:

  • Molecular Docking : Self-made Python scripts (e.g., in Flare) predict interactions with targets like estrogen receptors (breast cancer) or amyloid-beta (neurodegenerative diseases) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial/antioxidant activity .

Q. What strategies mitigate challenges in isolating photochromic merocyanine isomers from pyran precursors?

  • Chromatography-Free Protocols : Use solubility differences (e.g., polar/nonpolar solvent mixtures) to precipitate isomers .
  • Acid/Base Extraction : Selective protonation of merocyanines (pH-dependent) separates them from neutral pyran forms .
  • Crystallization-Driven Isolation : Slow cooling of reaction mixtures yields pure (E)- or (Z)-isomers .

Q. How can researchers address discrepancies in reported thermodynamic data for pyran derivatives?

Discrepancies often stem from inconsistent purity assessments or calibration errors. Best practices include:

  • DSC/TGA : Validate melting points and decomposition temperatures (e.g., for decahydro derivatives) .
  • Cross-Validation : Compare experimental enthalpy values (ΔH) with computational results (e.g., Gaussian09) .
  • Collaborative Reproducibility : Replicate studies across independent labs using standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.